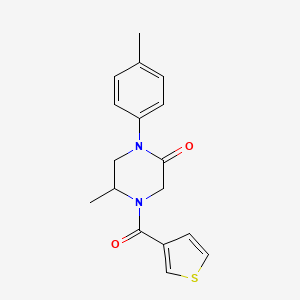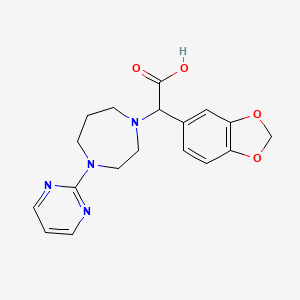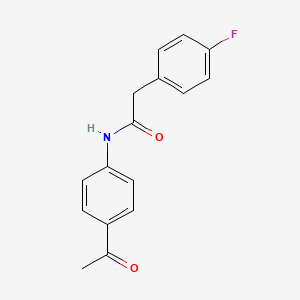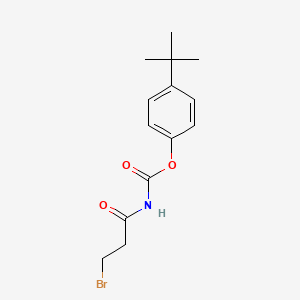![molecular formula C18H13ClN2O2 B5583774 N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B5583774.png)
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-hydroxy-2-naphthoic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: The corresponding amine and aldehyde.
Substitution: New compounds with different substituents replacing the chlorine atom.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.
相似化合物的比较
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide can be compared with other Schiff bases and related compounds:
N-[(E)-(2-chlorophenyl)methylideneamino]-1-hydroxynaphthalene-2-carboxamide: Similar structure but with a different position of the hydroxyl group.
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxybenzamide: Similar structure but with a benzamide core instead of a naphthalene core.
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxyquinoline-2-carboxamide: Similar structure but with a quinoline core.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-8-4-3-7-14(16)11-20-21-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,22H,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQQKIKGQKVFK-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[benzyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol](/img/structure/B5583709.png)
![N-[4-(4-methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5583711.png)
![1-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-2-thienyl)ethanone](/img/structure/B5583718.png)

![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5583734.png)

![5-[(4-chlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5583754.png)
![[4-(2,4,5-trimethoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5583757.png)




![4-{4-[4-(1-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5583801.png)
